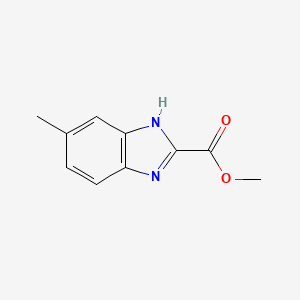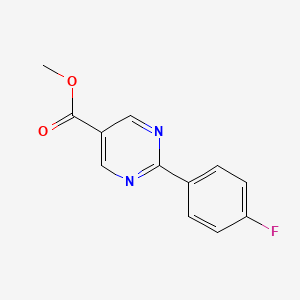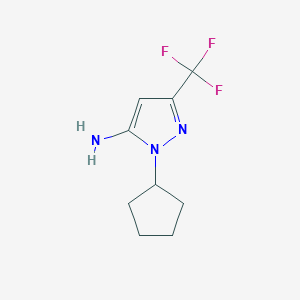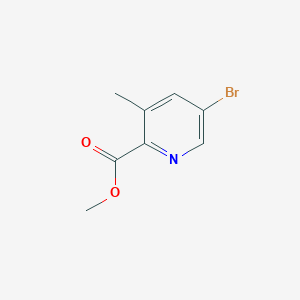![molecular formula C12H16N4O2 B1486794 3-Cyclopentyl-5-(1-hydroxyethyl)-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 1353505-29-9](/img/structure/B1486794.png)
3-Cyclopentyl-5-(1-hydroxyethyl)-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Overview
Description
“3-Cyclopentyl-5-(1-hydroxyethyl)-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one” is a chemical compound that likely belongs to the class of pyridopyrimidines . Pyridopyrimidines are a type of privileged heterocyclic scaffolds capable of providing ligands for several receptors in the body . They have shown therapeutic interest and have been studied in the development of new therapies .
Molecular Structure Analysis
The molecular structure of “3-Cyclopentyl-5-(1-hydroxyethyl)-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one” would likely be similar to other pyridopyrimidines, which are ortho-fused bicyclic heterocyclic structures formed by the fusion of a pyridine and a pyrimidine ring .
Scientific Research Applications
Antimicrobial and Antifungal Activities
Research has shown that derivatives of pyrazolo[4,3-d]pyrimidin-7-one, a class of compounds to which 3-Cyclopentyl-5-(1-hydroxyethyl)-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one belongs, possess significant antimicrobial and antifungal activities. For example, Kumar and Joshi (2009) synthesized derivatives of this compound class and found them effective against various microbes and fungi. These derivatives hold promise for developing new antimicrobial agents (Kumar & Joshi, 2009).
Kinase Inhibitor Potential
Pyrazolo[4,3-d]pyrimidines are of interest as potential kinase inhibitors. For instance, Havlícek et al. (2015) described the formation of a novel, highly conjugated, condensed heteroaromatic compound during the chlorination of pyrazolo[4,3-d]pyrimidin-7-one derivatives. This research contributes to understanding these compounds' role as kinase inhibitors, which is crucial for developing targeted cancer therapies (Havlícek et al., 2015).
Cyclin-Dependent Kinase Inhibition
A recent study by Jorda et al. (2022) highlighted the use of pyrazolo[4,3-d]pyrimidine derivatives as inhibitors of cyclin-dependent kinases (CDKs). These compounds exhibit significant antiproliferative activity and induce apoptosis in various cancer cell lines. This discovery underscores the potential of these compounds in cancer treatment, especially in targeting CDKs (Jorda et al., 2022).
Anticancer Applications
Research by Reddy et al. (2014) demonstrated the utility of 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones in anticancer treatments. Their study involved the synthesis of these compounds and in vitro testing against human cancer cell lines, revealing promising results for treating various cancers (Reddy et al., 2014).
Future Directions
The future directions for “3-Cyclopentyl-5-(1-hydroxyethyl)-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one” could involve further studies to understand its properties, potential uses, and safety profile. Pyridopyrimidines have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .
properties
IUPAC Name |
3-cyclopentyl-5-(1-hydroxyethyl)-2,6-dihydropyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2/c1-6(17)11-13-9-8(7-4-2-3-5-7)15-16-10(9)12(18)14-11/h6-7,17H,2-5H2,1H3,(H,15,16)(H,13,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSNHLFNRHZRRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(NN=C2C(=O)N1)C3CCCC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopentyl-5-(1-hydroxyethyl)-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[1-(2-Hydroxy-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B1486717.png)
![1H-Pyrrolo[2,3-B]pyridin-5-ylboronic acid](/img/structure/B1486718.png)
![3-(4-aminophenyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B1486719.png)

![2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B1486722.png)
![1-[(2-oxo-2H-chromen-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1486724.png)


![6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1486730.png)
